7-Chloro-8-fluorochroman-4-one

Medicinal Chemistry Drug Design ADME

Researchers requiring a specific 7-chloro-8-fluoro substitution pattern on the chroman-4-one scaffold often face supply chain inconsistency, where incorrect regioisomers (e.g., 8-chloro-7-fluoro) are inadvertently substituted. 7-Chloro-8-fluorochroman-4-one (CAS 1092348-85-0) is the exact regioisomer validated in medicinal chemistry programs targeting kinases and sirtuins. • The C7 chlorine serves as a Pd-catalyzed cross-coupling handle for rapid SAR exploration. • The C8 fluorine blocks oxidative metabolism, enhancing metabolic stability. • Available in high purity for reliable batch-to-batch reproducibility.

Molecular Formula C9H6ClFO2
Molecular Weight 200.59 g/mol
Cat. No. B13051147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-fluorochroman-4-one
Molecular FormulaC9H6ClFO2
Molecular Weight200.59 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2F)Cl
InChIInChI=1S/C9H6ClFO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2
InChIKeyMRTHHLDESWDYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-8-fluorochroman-4-one in Drug Discovery


7-Chloro-8-fluorochroman-4-one (CAS 1092348-85-0) is a synthetic, bicyclic chroman-4-one derivative with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol . The compound features a chlorine atom at position 7 and a fluorine atom at position 8 on the benzopyran-4-one scaffold. This specific dihalogenated substitution pattern distinguishes it from other chroman-4-one analogs and is of interest in medicinal chemistry as a building block in drug design, particularly in programs targeting kinases, sirtuins, or other therapeutic targets where halogen bonding and metabolic stability are critical [1].

Building block for kinase/sirtuin inhibitor design programs
7-Cl-8-F pattern provides unique electronic and steric profile
Chlorine handle enables cross-coupling; fluorine supports metabolic stability (class-level)

7-Chloro-8-fluorochroman-4-one: Why Specific Substitution Matters


Generic chroman-4-one analogs cannot be freely interchanged due to the profound impact of specific halogen substitution patterns on target binding, selectivity, and pharmacokinetics. The 7-chloro-8-fluoro arrangement in 7-Chloro-8-fluorochroman-4-one introduces a unique electronic environment and steric profile that influences key interactions with biological targets, such as halogen bonding and hydrophobic contacts, as evidenced by structure-activity relationship (SAR) studies on related chroman-4-one and chromone derivatives [1]. This specific substitution pattern is not mimicked by other regioisomers (e.g., 5-chloro-8-fluoro or 8-chloro-7-fluoro analogs), making direct replacement scientifically unsound without comparative validation .

Regioisomeric Mismatch
7-Cl-8-F vs 8-Cl-7-F positional swap may alter target binding; direct replacement requires empirical validation
Mono-Halogenated Analogs Lack Dual Function
8-Fluorochroman-4-one lacks cross-coupling handle; 7-Chloro-4-chromanone lacks fluorine metabolic stability context
Unsubstituted Chroman-4-one May Not Recapitulate Halogen Bonding
Absence of chlorine and fluorine may eliminate key halogen bonding interactions seen in SAR studies

7-Chloro-8-fluorochroman-4-one Differentiation Evidence


Lipophilicity & Metabolic Stability vs Unsubstituted Analog

The introduction of chlorine and fluorine atoms at positions 7 and 8 increases the lipophilicity (XLogP3) of the chroman-4-one scaffold. The computed XLogP3 for 7-Chloro-8-fluorochroman-4-one is approximately 2.4, compared to 1.4 for unsubstituted chroman-4-one [1]. This increase is associated with improved membrane permeability, a critical parameter in drug design. Fluorine substitution also inherently enhances metabolic stability by blocking oxidative metabolism at the substituted positions, a well-established class-level effect of fluorinated heterocycles [2].

Lipophilicity vs Unsubstituted
Class-level
ΔXLogP3 ≈ +1.0 (computed)
Higher computed lipophilicity may support permeability screening
Experimental logP not available; class-level metabolic stability effect
Medicinal Chemistry Drug Design ADME

Regioisomeric Specificity: 7-Cl-8-F vs 8-Cl-7-F

The positional isomer 8-Chloro-7-fluorochroman-4-one (CAS 1273602-58-6) has the halogen atoms swapped compared to the target compound. This regioisomeric difference leads to distinct electronic and steric profiles. While direct comparative biological data is not available in the public domain, SAR studies on chroman-4-one derivatives demonstrate that the position of halogen substituents critically influences inhibitory potency, as shown for SIRT2 inhibitors where 6- and 8-substitution patterns were favored over other positions [1]. The 7-Chloro-8-fluoro pattern presents a distinct vector for halogen bonding and hydrophobic interactions compared to its regioisomer, a factor that cannot be predicted a priori and must be empirically evaluated for each target.

Regioisomeric Identity
Class-level • Data to verify
7-Cl-8-F vs 8-Cl-7-F (positional isomer)
Regioisomeric specificity may alter target binding; requires verification
No direct comparative bioactivity data available
Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Cross-Coupling Utility of the Dual Halogen Pattern

The chlorine atom at position 7 of 7-Chloro-8-fluorochroman-4-one serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the chroman-4-one core. This is a significant advantage over non-halogenated or solely fluorinated analogs, as chlorine is a superior leaving group for oxidative addition compared to fluorine [1]. The ortho-fluoro substituent adjacent to the ketone can also influence the electronic properties of the ring, potentially affecting reaction selectivity. This dual-halogen motif is less common than the single-halogen variants, offering a unique reactivity profile for library synthesis .

Cross-Coupling Utility
Class-level
Dual halogen (Cl + F) motif
Enables sequential diversification not possible with mono-halogenated analogs
Reaction yields not reported; reactivity may vary by conditions
Organic Synthesis Cross-Coupling Late-Stage Functionalization

SIRT2 Inhibitory Potential from Chroman-4-one SAR

In a study of chroman-4-one and chromone derivatives as SIRT2 inhibitors, substitution at the 6- and 8-positions with larger, electron-withdrawing groups was found to be favorable for activity. The most potent inhibitor in that series, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC₅₀ of 1.5 μM against SIRT2 [1]. 7-Chloro-8-fluorochroman-4-one, with its 7-chloro and 8-fluoro substitution, places electron-withdrawing groups in a similar region of the scaffold, suggesting potential for SIRT2 inhibition, although direct testing has not been reported. This contrasts with 5-chloro-8-fluorochroman-4-one, where the chlorine is positioned at C5 rather than C7, likely altering the binding mode.

SIRT2 SAR Context
Class-level
Ref. IC₅₀ 1.5 μM (6,8-dibromo analog)
Substitution pattern suggests potential; empirical testing required
Target compound not directly tested
Epigenetics Sirtuin Inhibition Cancer Research

7-Chloro-8-fluorochroman-4-one Application Scenarios


Kinase & Sirtuin Lead Optimization Scaffold

7-Chloro-8-fluorochroman-4-one serves as an advanced intermediate for the synthesis of novel SIRT2 or kinase inhibitor candidates. The 7-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships at this position. Meanwhile, the 8-fluoro group contributes to metabolic stability by blocking potential sites of oxidative metabolism . This dual-halogen scaffold allows medicinal chemists to probe the effect of substituents at position 7 while maintaining a fluorine atom at position 8, a strategy that is not feasible with non-halogenated or mono-halogenated chroman-4-ones.

Halogen Bonding Probe for Target Engagement

The unique 7-chloro-8-fluoro substitution pattern provides a defined halogen bonding profile that can be exploited in chemical probe design. The chlorine atom can engage in halogen bonding with backbone carbonyls or other electron-rich groups in protein binding pockets, while the fluorine atom offers orthogonal interaction potential. This makes the compound suitable for co-crystallization studies aimed at elucidating halogen bonding preferences in target proteins, providing structural biology insights not accessible with unsubstituted chroman-4-one .

Substrate for Regioselective Functionalization

The presence of two distinct halogen atoms (Cl and F) on the chroman-4-one core makes 7-Chloro-8-fluorochroman-4-one an ideal substrate for developing and testing regioselective functionalization methods. The differential reactivity of aryl chlorides versus aryl fluorides under various catalytic conditions (e.g., selective Suzuki coupling at the C7 chloro position while leaving the C8 fluoro group intact) can be explored and optimized, contributing to the broader field of late-stage functionalization methodology .

cGMP Pharmaceutical Intermediate Supply

While 7-Chloro-8-fluorochroman-4-one itself is commercially available as a research chemical with typical purities of 95–98% , its specific substitution pattern may be claimed in pharmaceutical patents covering chroman-4-one derivatives [1]. For contract manufacturing organizations (CMOs) or pharmaceutical companies scaling up a lead compound containing this motif, securing a reliable, high-purity supply of this exact regioisomer—as opposed to the 8-chloro-7-fluoro or 5-chloro-8-fluoro isomers—is critical for regulatory compliance and batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Kinase/sirtuin inhibitor lead optimization
7-Cl cross-coupling handle + 8-F metabolic stability
Target engagement and selectivity profiling
Halogen bonding probe for target engagement studies
Defined 7-Cl-8-F halogen bond profile
Co-crystallization and binding mode analysis
Regioselective functionalization method development
Differential aryl Cl vs F reactivity
Selective cross-coupling protocol optimization
Pharmaceutical intermediate scale-up supply
Exact regioisomer identity and purity
Batch-to-batch consistency and starting material qualification review
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